molecular formula C9H13N3Na2O10P2 B15179376 Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt CAS No. 54735-60-3

Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt

Cat. No.: B15179376
CAS No.: 54735-60-3
M. Wt: 431.14 g/mol
InChI Key: HFZQGCCJHDHHEP-CDNBRZBRSA-L
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Description

Chemical Identity:
Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt (CAS 800-73-7) is a nucleotide analog with the molecular formula C₉H₁₃N₃Na₂O₁₀P₂ and a molecular weight of 487.17 g/mol . It is structurally characterized by:

  • A 2'-deoxyribose sugar (lacking the 2'-hydroxyl group).
  • A cytosine base linked to the 1'-position of the sugar.
  • A diphosphate group esterified to the 5'-position, neutralized by two sodium ions.

Biological Role:
This compound serves as a precursor in DNA synthesis, where it is phosphorylated to 2'-deoxycytidine 5'-triphosphate (dCTP) by nucleoside diphosphate kinases. dCTP is directly incorporated into DNA during replication .

Properties

CAS No.

54735-60-3

Molecular Formula

C9H13N3Na2O10P2

Molecular Weight

431.14 g/mol

IUPAC Name

disodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N3O10P2.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1

InChI Key

HFZQGCCJHDHHEP-CDNBRZBRSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Phosphate Groups Sugar Modification Key Role IC₅₀ (RNR Inhibition)
dCDP Disodium Salt 2 2'-Deoxy DNA precursor N/A
dCTP Trisodium Salt 3 2'-Deoxy DNA synthesis N/A
CDP Disodium Salt 2 Ribose RNA precursor N/A
dFdC-DP 2 2',2'-Difluoro RNR inhibition 0.3 µM

Table 2: Physicochemical Properties

Compound CAS Number Solubility (Water) Stability
dCDP Disodium Salt 800-73-7 High Stable at 2–8°C; hygroscopic
dCTP Trisodium Salt 123334-07-6 High Sensitive to nucleases
CMP Disodium Salt 6757-06-8 67% (20°C) Degrades above 185°C

Research Findings

  • Enzymatic Specificity : CDP reductase activity requires 3–4 mM Mg²⁺, while ADP reductase is optimal at 0.1 mM Mg²⁺, highlighting divergent regulatory mechanisms .
  • Therapeutic Potential: dFdC-DP’s RNR inhibition is 100-fold more potent than hydroxyurea, making it a cornerstone in chemotherapy .
  • Epigenetics : 5hmdCTP’s role in gene regulation underscores the functional diversity of deoxycytidine derivatives beyond replication .

Q & A

Q. What enzymatic systems utilize Cytidine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt as a substrate, and how can its activity be experimentally validated?

This compound serves as a substrate for DNA polymerase, reverse transcriptase, and DNA ligase in studies of DNA replication, repair, and recombination . To validate activity:

  • Use in vitro enzyme assays with radiolabeled dCDP to track incorporation into nascent DNA strands.
  • Monitor reaction kinetics via spectrophotometry (e.g., absorbance at 260 nm for nucleotide incorporation) or autoradiography .

Q. How does the tetrahydrogen modification in this compound enhance its stability compared to non-modified nucleotides?

The tetrahydrogen modification at the phosphate group reduces susceptibility to ribonuclease-mediated degradation, making it stable in enzymatic assays requiring prolonged incubation . Stability can be confirmed via:

  • High-performance liquid chromatography (HPLC) to assess degradation products over time.
  • Comparative studies with non-modified dCDP under identical conditions (e.g., pH 7.4, 37°C) .

Q. What biochemical pathways involve this compound, and how can its metabolic flux be quantified?

It participates in nucleotide salvage pathways and acts as a precursor for deoxycytidine triphosphate (dCTP) via phosphorylation by nucleoside diphosphate kinases . Methodologies include:

  • Isotopic tracing with 13C^{13}\text{C}-labeled dCDP to track incorporation into dCTP pools.
  • Mass spectrometry (LC-MS/MS) to quantify intracellular dCDP and dCTP levels in cell lysates .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the hydrolysis kinetics of this compound in lipid cubic phases versus aqueous buffers?

Hydrolysis rates differ due to interactions with lipid matrices (e.g., mono-olein cubic phases), which stabilize the transition state of the reaction . To address discrepancies:

  • Compare hydrolysis kinetics in lipid cubic (Ia3d phase) vs. aqueous systems using 31P^{31}\text{P}-NMR to monitor phosphate release.
  • Adjust experimental parameters (e.g., pH, ionic strength) to match physiological conditions .

Q. What strategies optimize the phosphorylation of this compound to dCTP in vitro, and how can side reactions (e.g., deamination) be minimized?

  • Use ATP-regenerating systems (e.g., creatine kinase/phosphocreatine) to sustain kinase activity during phosphorylation .
  • Add deaminase inhibitors (e.g., tetrahydrouridine) to prevent conversion to deoxyuridine diphosphate (dUDP).
  • Validate product purity via anion-exchange chromatography or capillary electrophoresis .

Q. How do researchers design experiments to distinguish between competing hypotheses about its role in DNA repair mechanisms?

  • Employ CRISPR-edited cell lines lacking specific repair enzymes (e.g., DNA ligase IV) and measure dCDP incorporation rates during repair assays.
  • Use single-molecule imaging (e.g., FRET) to visualize real-time interactions between dCDP and repair complexes .

Comparative Analysis of Nucleotide Analogues

Compound NameMolecular FormulaKey FeaturesStability Against RNasesPrimary Applications
This compoundC9_9H14_{14}N3_3Na2_2O13_{13}P3_3Tetrahydrogen modification enhances stabilityHighDNA replication/repair studies
Deoxycytidine Triphosphate Trisodium SaltC9_9H14_{14}N3_3Na3_3O14_{14}P3_3Standard dNTP for DNA synthesisModeratePCR, sequencing
Uridine Triphosphate Tetrasodium SaltC9_9H12_{12}N2_2Na4_4O14_{14}P3_3RNA synthesis substrateLowIn vitro transcription

Methodological Considerations

  • Purity Assessment : Use HPLC with UV detection (λ = 270 nm) to verify >95% purity. Contaminants (e.g., deaminated products) can skew enzymatic assay results .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Lyophilized forms retain stability for >2 years .

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